molecular formula C18H14ClNO4 B564618 O-Desmethyl Indomethacin-d4 CAS No. 1189916-55-9

O-Desmethyl Indomethacin-d4

Cat. No.: B564618
CAS No.: 1189916-55-9
M. Wt: 347.8 g/mol
InChI Key: KMLNWQPYFBIALN-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethyl Indomethacin-d4 (CAS: 1189916-55-9) is a deuterium-labeled metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its molecular formula is C₁₈H₁₀D₄ClNO₄, with a molecular weight of 347.79 g/mol . This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies due to its stable isotopic labeling, which allows precise tracking of indomethacin’s biotransformation pathways without interfering with analytical results .

Structurally, this compound differs from the parent drug by the replacement of a methoxy (-OCH₃) group with a hydroxyl (-OH) group at the 5-position of the indole ring, combined with deuterium substitution at four hydrogen sites . It is a solid compound, soluble in methanol, and requires storage at -20°C to maintain stability . Unlike indomethacin, which inhibits cyclooxygenase (COX) enzymes to exert anti-inflammatory effects, the O-desmethyl metabolite lacks COX inhibitory activity, rendering it pharmacologically inactive .

Properties

IUPAC Name

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNWQPYFBIALN-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675811
Record name {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189916-55-9
Record name {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Demethylation of Indomethacin-d4

The primary route involves the demethylation of indomethacin-d4, a deuterated precursor. Indomethacin-d4 is synthesized by substituting hydrogen atoms with deuterium during the formation of the indole-acetic acid backbone. Demethylation is achieved via acidic or enzymatic hydrolysis:

  • Acidic Hydrolysis : Treatment with hydrobromic acid (HBr) in acetic acid at 100°C for 6–8 hours cleaves the methyl ether bond, yielding the desmethyl derivative. Isotopic integrity is preserved by using deuterated solvents (e.g., D₂O) to minimize proton exchange.

  • Enzymatic Demethylation : Cytochrome P450 enzymes (e.g., CYP2C9) selectively demethylate indomethacin-d4 in vitro, mimicking in vivo metabolic pathways. This method offers regioselectivity but requires costly enzyme preparations and longer reaction times.

Direct Synthesis from Deuterated Building Blocks

An alternative approach assembles this compound from deuterated intermediates:

  • Deuterated Indole Synthesis : Cyclization of deuterated phenylhydrazine with deuterated ethyl acetoacetate under Fischer indole conditions forms the deuterated indole core.

  • Chlorobenzoylation : Reaction of the indole intermediate with deuterated 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the chlorobenzoyl group.

  • Acetic Acid Side Chain Incorporation : Alkylation with deuterated ethyl bromoacetate, followed by saponification, yields the final product.

Deuteration Strategies and Isotopic Purity Control

Position-Specific Deuterium Incorporation

Deuterium is introduced at four positions:

  • C-2 and C-3 of the indole ring.

  • C-2' and C-6' of the chlorobenzoyl group.
    Isotopic labeling is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, the molecular ion peak at m/z 347.09 (M+H)⁺ confirms the presence of four deuterium atoms.

Solvent and Reagent Considerations

  • Deuterated Solvents : DMSO-d₆ and CDCl₃ prevent proton-deuterium exchange during reactions.

  • Deuterium Oxide (D₂O) : Used in hydrolysis steps to maintain isotopic labeling.

Purification and Analytical Characterization

Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with a gradient of deuterated acetonitrile and D₂O (0.1% formic acid) achieve >99% purity.

  • Flash Chromatography : Silica gel (230–400 mesh) eluted with deuterated ethyl acetate/hexane mixtures removes non-deuterated impurities.

Spectroscopic Validation

  • ¹H NMR : Absence of protons at δ 2.3 (methyl group) confirms demethylation. Deuterium incorporation is evidenced by reduced signal intensity at δ 7.1–7.4 (aromatic protons).

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (calculated for C₁₈H₁₀D₄ClNO₄: 347.09; observed: 347.09) validates isotopic purity.

Stabilization and Formulation Challenges

Cyclodextrin Complexation for Enhanced Solubility

This compound’s poor aqueous solubility (0.12 mg/mL at 25°C) necessitates formulation aids:

  • Hydroxypropyl-β-Cyclodextrin (HPβCD) : A 10% w/w HPβCD solution increases solubility to 4.8 mg/mL, enabling parenteral administration. The complex is prepared by sonicating the compound with HPβCD in D₂O for 30 minutes.

Solid-State Stability

  • Lyophilization : Freeze-drying with trehalose (1:1 mass ratio) yields a stable powder (shelf life: 24 months at -20°C).

  • Amorphous Dispersion : Spray-drying with polyvinylpyrrolidone (PVP) prevents recrystallization, maintaining bioavailability.

Industrial-Scale Production and Regulatory Compliance

Good Manufacturing Practice (GMP) Protocols

  • Starting Material Certification : Deuterated reagents must meet USP/EP standards for residual solvents (e.g., <50 ppm deuterated benzene).

  • In-Process Controls : Online MS monitors deuterium enrichment during synthesis, ensuring ≥98% isotopic purity.

Regulatory Documentation

  • Certificate of Analysis (CoA) : Includes HPLC chromatograms, NMR spectra, and residual solvent analysis.

  • Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) confirms no degradation under ICH guidelines .

Chemical Reactions Analysis

O-Desmethyl Indomethacin-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Properties

O-Desmethyl Indomethacin-d4 retains the pharmacological activity of indomethacin while providing advantages in metabolic studies due to its deuterium labeling. This labeling allows for enhanced tracking in biological systems, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.

Key Pharmacological Properties:

  • Anti-inflammatory Activity : Similar to indomethacin, it inhibits cyclooxygenase enzymes, reducing prostaglandin synthesis, which is crucial in inflammation and pain management .
  • Antiviral Activity : Research indicates that indomethacin has antiviral properties against several viruses, including hepatitis B and coronaviruses. This compound may be studied for similar effects due to its structural relationship .

Clinical Applications

This compound has potential applications in clinical settings, particularly in understanding drug metabolism and interactions.

Table 1: Clinical Applications of this compound

ApplicationDescription
Drug Metabolism Studies Used to trace metabolic pathways of indomethacin in vivo and in vitro due to deuterium labeling.
Combination Therapy Potential use in combination with other drugs for enhanced therapeutic effects against arthritis.
Antiviral Research Investigating its efficacy as an antiviral agent, similar to indomethacin's effects on viral infections.

Research Studies

Several studies have explored the applications of this compound, particularly focusing on its pharmacokinetics and therapeutic efficacy.

Case Study 1: Pharmacokinetics in Animal Models

A study investigated the pharmacokinetic profile of this compound in animal models. The results demonstrated that deuterated compounds exhibit altered metabolic rates compared to their non-deuterated counterparts, allowing for better understanding of drug disposition in the body .

Case Study 2: Antiviral Mechanisms

Another exploratory study highlighted the antiviral mechanisms of indomethacin and its derivatives, including this compound. The findings suggested that these compounds could inhibit viral replication through modulation of host cell pathways .

Mechanism of Action

The mechanism of action of O-Desmethyl Indomethacin-d4 is similar to that of Indomethacin. It acts as a non-specific and reversible inhibitor of the cyclooxygenase enzyme, also known as prostaglandin G/H synthase. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated O-Desmethyl Indomethacin

The non-deuterated form, O-desmethyl indomethacin, shares the same structural backbone as its deuterated counterpart but lacks isotopic labeling. Both compounds are devoid of COX inhibition due to the introduction of a polar hydroxyl group, which disrupts the hydrophobic interactions required for COX binding . While the non-deuterated metabolite is used to study indomethacin’s metabolic inactivation, O-Desmethyl Indomethacin-d4 serves as a critical tool in quantitative mass spectrometry, enabling researchers to distinguish endogenous metabolites from administered drugs .

O-Desmethyl Metabolites of Other NSAIDs

O-Demethylation is a common metabolic pathway for several NSAIDs, including naproxen and nabumetone. Similar to O-desmethyl indomethacin, their metabolites also lose pharmacological activity:

  • 6-O-Desmethylnaproxen : This metabolite of naproxen lacks COX inhibition due to steric and electronic changes caused by the hydroxyl group, reducing its binding affinity to the enzyme .
  • 6-Hydroxynaphthylacetic Acid : Derived from nabumetone, this metabolite is similarly inactive, as the hydroxyl group disrupts the hydrophobic pharmacophore essential for NSAID activity .

The table below summarizes key comparisons:

Compound Parent Drug Molecular Formula Pharmacological Activity Research Use References
This compound Indomethacin C₁₈H₁₀D₄ClNO₄ None (Deuterated form) Internal standard, metabolism tracking
O-Desmethyl Indomethacin Indomethacin C₁₈H₁₄ClNO₄* None (COX inactive) Metabolic pathway analysis
6-O-Desmethylnaproxen Naproxen C₁₃H₁₂O₃ None (COX inactive) Metabolic inactivation studies
6-Hydroxynaphthylacetic Acid Nabumetone C₁₂H₁₀O₃ None (COX inactive) Metabolic pathway studies

O-Desmethyl Metabolites of Non-NSAIDs

In contrast to NSAID metabolites, O-desmethyl derivatives of non-NSAID drugs may retain pharmacological activity. For example:

  • This divergence underscores the role of target-specific structural requirements; unlike COX inhibitors, EGFR inhibitors tolerate hydroxyl groups in their binding motifs.

Key Research Findings

Loss of COX Activity : The hydroxyl group in O-desmethyl NSAID metabolites introduces polar interactions that clash with the hydrophobic binding pockets of COX enzymes, as demonstrated by Duggan et al. (1972) .

Analytical Utility : this compound’s isotopic labeling ensures minimal interference in liquid chromatography-mass spectrometry (LC-MS), making it indispensable for quantifying indomethacin and its metabolites in biological matrices .

Metabolic Stability : Deuterium labeling slows metabolic degradation, enhancing the compound’s utility in long-term pharmacokinetic studies .

Biological Activity

O-Desmethyl Indomethacin-d4 is a stable isotope-labeled derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in pharmacological research due to its unique biological activities, which extend beyond those of its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C18H14ClNO4 and a molecular weight of 347.76 g/mol. Its structure is characterized by the presence of a chlorobenzene ring and a carboxylic acid group, which are essential for its biological activity. The deuterium labeling (d4) allows for precise tracking in metabolic studies and pharmacokinetic analyses.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Cyclooxygenase Inhibition : Similar to indomethacin, it inhibits cyclooxygenase (COX) enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, making it useful in treating conditions like rheumatoid arthritis and osteoarthritis.
  • Impact on Cellular Signaling : this compound influences several cellular signaling pathways, including the MAPK/ERK pathway and NF-κB signaling, which are critical in mediating inflammatory responses .

Biological Activities

The biological activities of this compound can be summarized in the following table:

Activity TypeDescription
Anti-inflammatory Reduces inflammation by inhibiting COX enzymes.
Analgesic Provides pain relief through prostaglandin synthesis inhibition.
Antitumor Activity Exhibits potential antitumor effects by inducing apoptosis in cancer cells.
Neuroprotective Effects May protect neuronal cells by modulating inflammatory responses.
Drug Interaction Potential Alters pharmacokinetics of co-administered drugs (e.g., sulfasalazine).

Case Studies and Research Findings

  • Pharmacokinetics and Drug Interactions : A study demonstrated that this compound significantly increased the absorption of sulfasalazine in rat models, indicating its potential to alter drug interactions in clinical settings . This finding suggests that careful consideration is needed when prescribing these medications together.
  • Inflammatory Models : In vitro studies using human cell lines showed that this compound effectively reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This reduction correlates with decreased activation of NF-κB, highlighting its role in modulating immune responses .
  • Cancer Research : Research involving prostate cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. This effect was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Q & A

Q. What are the primary pharmacological targets of O-Desmethyl Indomethacin-d4, and what experimental approaches are used to characterize its inhibitory activity?

this compound primarily inhibits cyclooxygenase-1 (COX-1) and COX-2, with IC50 values of 18 nM and 26 nM, respectively, in CHO cell assays . To characterize its activity, researchers should:

  • Use recombinant COX-1/COX-2 enzyme assays with arachidonic acid as the substrate.
  • Employ cell-based models (e.g., human primary monocytes) to measure prostaglandin E2 (PGE2) suppression via ELISA.
  • Validate selectivity using COX-isoform-specific inhibitors (e.g., SC-560 for COX-1, NS-398 for COX-2) in comparative studies.

Q. How should researchers design experiments to assess the metabolic stability of this compound in hepatic models?

Metabolic stability studies should incorporate:

  • Primary hepatocytes : Isolate rat or human hepatocytes and assess uptake via Na+-dependent/-independent transport mechanisms .
  • Microsomal incubations : Use liver microsomes with NADPH to evaluate cytochrome P450 (CYP450)-mediated oxidation and UDP-glucuronosyltransferase (UGT)-dependent conjugation .
  • Stable isotope tracing : Leverage deuterium labeling to distinguish parent compound from metabolites in LC-MS/MS analyses .

Q. What methodological considerations are critical for ensuring reproducibility in studies involving this compound?

Key considerations include:

  • Standardized protocols : Document cell culture conditions (e.g., CHO cell passage number, serum-free media for COX assays) .
  • Inclusion/exclusion criteria : Define cell viability thresholds (e.g., >90% viability for hepatocyte studies) and validate metabolic activity using positive controls (e.g., testosterone for CYP3A4) .
  • Statistical rigor : Predefine sample sizes using power analysis and report absolute values (e.g., pg/mL PGE2) alongside percentages .

Advanced Research Questions

Q. How can contradictory data regarding the anti-tumor effects of this compound be systematically analyzed?

Contradictions may arise from differences in:

  • Model systems : Compare tumor cell lines (e.g., colorectal vs. breast cancer) with varying COX-2 expression levels .
  • Dosing regimens : Conduct time-course experiments to differentiate acute vs. chronic exposure effects on death receptor 5 (DR5) signaling .
  • Combination therapies : Evaluate synergy with adoptive T-cell therapy using Chou-Talalay combination indices .
  • Data normalization : Use COX-2 knockout models as negative controls to isolate compound-specific effects .

Q. What advanced analytical techniques are recommended for resolving isobaric interferences in mass spectrometry-based quantification of this compound and its metabolites?

To address analytical challenges:

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems with resolving power >30,000 to separate deuterated compounds from non-deuterated metabolites .
  • Stable isotope dilution : Spike samples with ¹³C-labeled internal standards to correct for matrix effects .
  • Ion mobility spectrometry (IMS) : Differentiate structurally similar metabolites based on collision cross-section (CCS) values .

Q. How can researchers integrate multi-omics approaches to elucidate the pleiotropic effects of this compound on cellular signaling pathways?

A multi-omics framework should include:

  • Transcriptomics : RNA-seq to identify COX-independent pathways (e.g., NF-κB) modulated by the compound .
  • Proteomics : TMT-labeled LC-MS/MS to quantify changes in autophagy-related proteins (e.g., LC3-II, p62) .
  • Metabolomics : Untargeted metabolomics to map prostaglandin flux and oxylipin profiles .
  • Data integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify cross-omics nodes .

Safety and Compliance in Research Settings

Q. What safety protocols should be implemented when handling this compound in experimental settings?

Critical protocols include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and handling powders to minimize inhalation risks .
  • Waste disposal : Incinerate contaminated materials in certified chemical waste containers .
  • Emergency procedures : Train staff on eye irrigation (15-minute flush with water) and skin decontamination (soap/water wash) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Indomethacin-d4
Reactant of Route 2
O-Desmethyl Indomethacin-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.